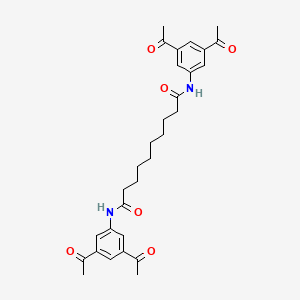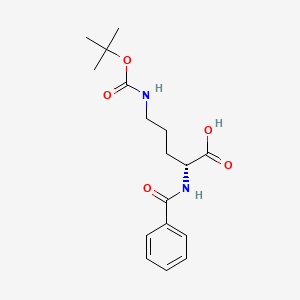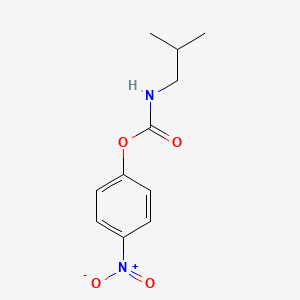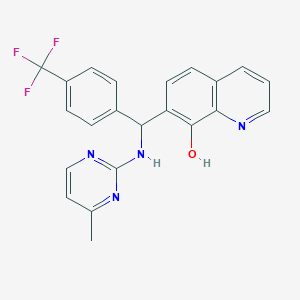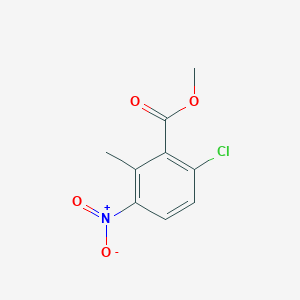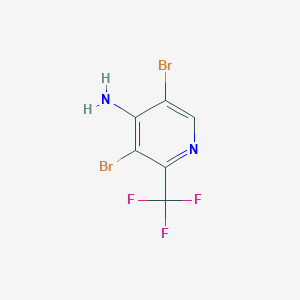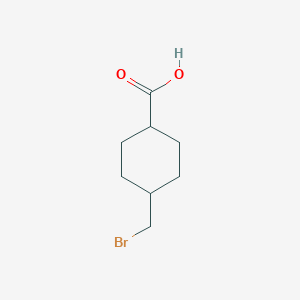
2-Isopropyl-5-methylphenyl trifluoromethanesulfonate
Vue d'ensemble
Description
2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C11H13F3O3S and its molecular weight is 282.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is used in various synthesis reactions. For instance, it reacts with methyl trifluoromethanesulfonate to form phosphonium salt, which further yields tervalent Oisopropyl S-methyl methylphosphonothioite (Szafraniec, Aaron, & Szafraniec, 1987).
- It also plays a role in the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides (Dyer, Baceiredo, & Bertrand, 1996).
- The compound is involved in the formation of ionic diphosphetene derivatives when reacted with methylating agents like iodomethane or methyl triflate (Grobe, Van, Hegemann, Krebs, & Läge, 1994).
Catalysis and Chemical Transformations
- Trifluoromethanesulfonic acid, a related compound, is an excellent catalyst for 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and other polycyclic systems (Haskins & Knight, 2002).
- It also catalyzes the alkylation of benzene with cyclic ethers, leading to various phenyl-substituted and bicyclic compounds (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Application in Organic Chemistry
- In organic chemistry, trifluoromethanesulfonic acid is used for selective macrolactonization of omega-hydroxy carboxylic acids, effective for primary and sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
- Gallium(III) trifluoromethanesulfonate, another related compound, is utilized in Friedel-Crafts alkylation and acylation reactions, demonstrating recyclable and environmentally friendly characteristics (Prakash, Yan, Török, Bucsi, Tanaka, & Olah, 2003).
Other Research Areas
- 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is studied for its role in influencing the structure and stability of α-sulfonyl carbanions, important in organic and pharmaceutical chemistry (Raabe, Gais, & Fleischhauer, 1996).
- Its derivatives are used in the treatment of dye solutions, showing potential in environmental applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3S/c1-7(2)9-5-4-8(3)6-10(9)17-18(15,16)11(12,13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSVYLYBHXUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methylphenyl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B8244956.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8244976.png)
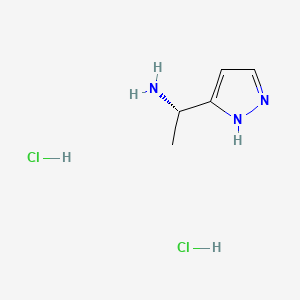


![6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole](/img/structure/B8245029.png)
